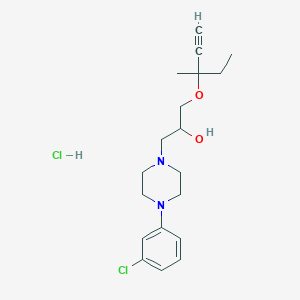![molecular formula C21H24N2O5S B3015453 4-(2-(4-methoxyphenoxy)ethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1040696-15-8](/img/structure/B3015453.png)
4-(2-(4-methoxyphenoxy)ethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain several functional groups, including a methoxy group (OCH3), a phenyl group (C6H5), and a pyrazinone group. These groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as NMR, IR, and mass spectrometry . The presence of specific functional groups can often be inferred from these spectra.Chemical Reactions Analysis
The reactivity of the compound would likely be influenced by the functional groups present. For example, the methoxy group might be susceptible to reactions involving nucleophilic substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of polar functional groups can affect a compound’s solubility, boiling point, and melting point .Scientific Research Applications
Diversity-Oriented Synthesis and Biological Screening
A study by Zaware et al. (2011) in Molecules discusses the diversity-oriented synthesis of a library of substituted tetrahydropyrones using oxidative carbon-hydrogen bond activation and click chemistry. This approach provides rapid access to structurally diverse non-natural compounds for screening against a variety of biological targets, indicating the potential for discovering novel bioactive molecules (Zaware, Laporte, Farid, Liu, Wipf, & Floreancig, 2011).
Structural and Tautomeric Analysis
Cornago et al. (2009) in the New Journal of Chemistry explored the annular tautomerism of curcuminoid NH-pyrazoles, demonstrating the structural diversity and complexity that can arise from subtle changes in molecular structure. This research provides insights into how tautomerism affects the physical and chemical properties of compounds, which is crucial for drug design and material science applications (Cornago, Cabildo, Claramunt, Bouissane, Pinilla, Torres, & Elguero, 2009).
Synthesis of Pyran and Pyrazole Derivatives
Shandala, Ayoub, and Mohammad (1984) described the synthesis of 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones, showcasing the versatility of ethyl β-methoxycrotonate in reacting with carbonyl compounds. This research highlights the utility of these compounds in synthesizing a wide range of derivatives with potential pharmaceutical applications (Shandala, Ayoub, & Mohammad, 1984).
Biomimetic Syntheses of Polyketide Aromatics
Griffin, Leeper, and Staunton (1984) in the Journal of The Chemical Society-Perkin Transactions 1 demonstrated biomimetic syntheses of polyketide aromatics from pyrylium salts. This study underscores the potential of these compounds in mimicking natural product synthesis pathways, which could be valuable in developing new drugs and chemicals with complex structures (Griffin, Leeper, & Staunton, 1984).
Corrosion Inhibition Studies
Saranya et al. (2020) in Colloids and Surfaces A: Physicochemical and Engineering Aspects investigated the use of pyran derivatives as corrosion inhibitors for mild steel in acidic solutions. Their work highlights the application of these compounds in industrial settings, offering a cost-effective and efficient method for protecting metals against corrosion (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).
properties
IUPAC Name |
1-[2-(4-methoxyphenoxy)ethyl]-6,6-dioxo-4-phenyl-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-27-17-7-9-18(10-8-17)28-12-11-22-13-21(24)23(16-5-3-2-4-6-16)20-15-29(25,26)14-19(20)22/h2-10,19-20H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPYCVZVHHLRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCN2CC(=O)N(C3C2CS(=O)(=O)C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(4-methoxyphenoxy)ethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

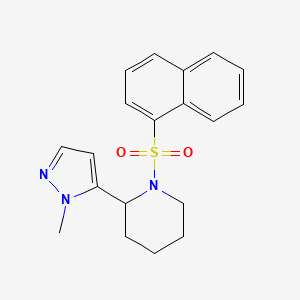
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B3015372.png)
![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B3015373.png)
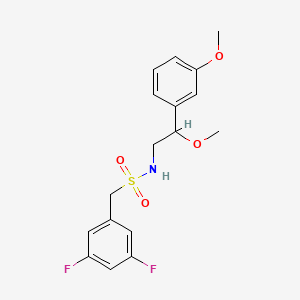
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)butanoate](/img/structure/B3015376.png)
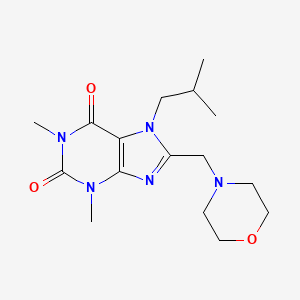

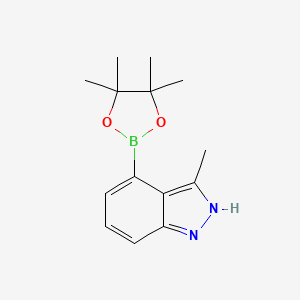

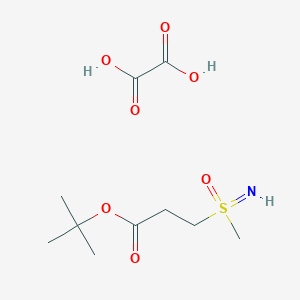
![7-benzyl-1,3-dimethyl-6-(2-methylpiperidine-1-carbonyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3015388.png)
![1-(4-Methoxyphenethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B3015390.png)
